

Isopropylidenylacetyl-marmesin (CAS Number 35178-20-2): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Isopropylidenylacetyl-marmesin*

Cat. No.: B1633412

[Get Quote](#)

An In-depth Examination of the Bioactive Compound Praeruptorin A

Isopropylidenylacetyl-marmesin, also widely known by its synonym Praeruptorin A, is a naturally occurring pyranocoumarin compound. With the CAS number 35178-20-2, this molecule has garnered significant interest within the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of **Isopropylidenylacetyl-marmesin**, consolidating key data on its biological effects, mechanisms of action, and the experimental protocols utilized in its investigation.

Chemical and Physical Properties

Property	Value	Reference
CAS Number	35178-20-2	N/A
Molecular Formula	C ₁₉ H ₂₀ O ₅	N/A
Molecular Weight	328.36 g/mol	N/A
Purity	Typically >98% (HPLC)	N/A
Synonyms	Praeruptorin A, (±)-Prantschimgin	N/A

Pharmacological Activities and Mechanism of Action

Isopropylidenylacetyl-marmesin (Praeruptorin A) has demonstrated a range of biological activities, positioning it as a compound of interest for drug development in several therapeutic areas.

Anti-inflammatory Effects

Praeruptorin A exhibits significant anti-inflammatory properties. Studies have shown that it can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), interleukin-1 β (IL-1 β), and tumor necrosis factor- α (TNF- α) in lipopolysaccharide (LPS)-stimulated macrophage cell lines. The primary mechanism underlying these effects is the inhibition of the NF- κ B signaling pathway. Praeruptorin A has been observed to decrease the cytoplasmic degradation of I κ B- α , thereby preventing the nuclear translocation of the NF- κ B p65 subunit.

Cardiovascular Effects

The compound has been identified as a potent vasodilator. In isolated rat aortic rings, Praeruptorin A induces endothelium-dependent relaxation. This effect is mediated by the nitric oxide-cyclic GMP (NO-cGMP) pathway. It acts as a voltage-operated Ca $^{2+}$ channel blocker, contributing to its vasorelaxant properties.

Anti-cancer Activity

Research has indicated that Praeruptorin A can inhibit the migration and invasion of human hepatocellular carcinoma cells. This anti-metastatic effect is attributed to the downregulation of matrix metalloproteinase-1 (MMP1) expression through the modulation of the extracellular signal-regulated kinase (ERK) signaling pathway. Furthermore, it has been shown to induce apoptosis in certain cancer cell lines.

Other Activities

Praeruptorin A also interacts with the constitutive androstane receptor (CAR), a key regulator of xenobiotic and endobiotic metabolism. This interaction suggests potential implications for drug-drug interactions and metabolic regulation.

Quantitative Data Summary

The following tables summarize the quantitative data reported in various studies on Praeruptorin A.

Table 1: In Vitro Bioactivity

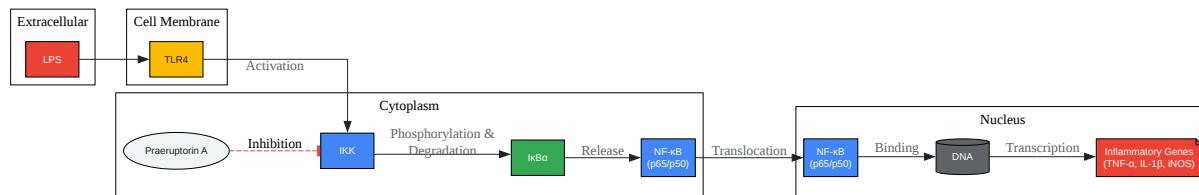
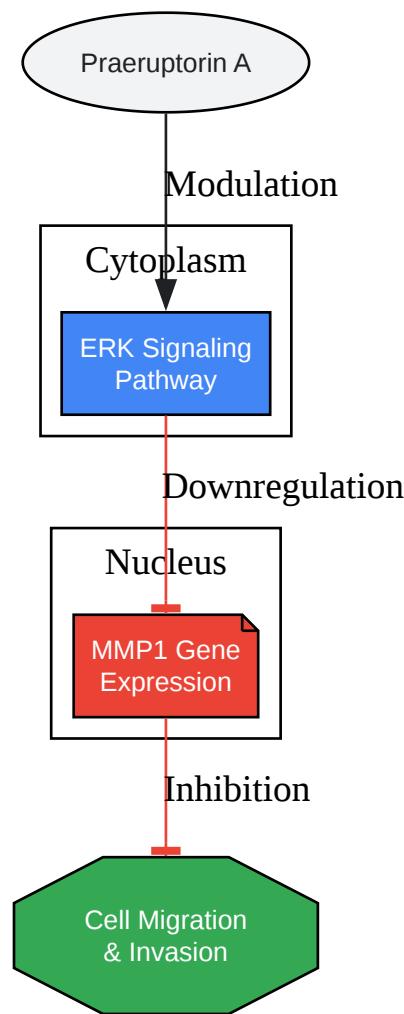

Assay	Cell Line	Parameter	Value	Cell Viability	RAW 264.7	Non-toxic concentration	1-5 μ M	Cell Viability	HeLa, SiHa	IC50 (24h)	\sim 30-50 μ M	NO Production Inhibition	RAW 264.7	IC50	Not explicitly stated for Praeruptorin A	Vasodilation	Rat Aortic Rings	EC50	Not explicitly stated
-------	-----------	-----------	-------	----------------	-----------	-------------------------	-------------	----------------	------------	------------	----------------------	--------------------------	-----------	------	--	--------------	------------------	------	-----------------------

Table 2: Pharmacokinetic Parameters in Rats (Intravenous Administration)

Parameter	Value (5 mg/kg dose)	Value (10 mg/kg dose)	Value (20 mg/kg dose)
Half-life (t $\frac{1}{2}$)	57.46 min	60.87 min	59.01 min
AUC (0- ∞)	Not explicitly stated	Not explicitly stated	Not explicitly stated
Clearance (CL)	Not explicitly stated	Not explicitly stated	Not explicitly stated
Volume of Distribution (V _d)	Not explicitly stated	Not explicitly stated	Not explicitly stated


Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by **Isopropylidenylacetyl-marmesin** (Praeruptorin A).

[Click to download full resolution via product page](#)

Caption: Inhibition of the NF-κB signaling pathway by Praeruptorin A.

[Click to download full resolution via product page](#)

Caption: Praeruptorin A's effect on the ERK/MMP1 pathway and cell metastasis.

Experimental Protocols

The following sections outline the general methodologies for key experiments used to characterize the bioactivity of **Isopropylidenylacetyl-marmesin** (Praeruptorin A).

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of Praeruptorin A on cultured cells.

Methodology:

- Cell Seeding: Plate cells (e.g., RAW 264.7, HeLa) in a 96-well plate at a density of 1×10^4 cells/well and incubate for 24 hours to allow for attachment.
- Compound Treatment: Treat the cells with various concentrations of Praeruptorin A (e.g., 1, 5, 10, 20, 50 μ M) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 or 48 hours).
- MTT Incubation: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis

Objective: To detect the expression levels of specific proteins in signaling pathways (e.g., p65, I κ B α , ERK).

Methodology:

- Cell Lysis: Treat cells with Praeruptorin A and/or a stimulant (e.g., LPS) for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
- SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 μ g) on an SDS-polyacrylamide gel.
- Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
- Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

- Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
- Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
- Data Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., β -actin or GAPDH).

Quantitative Real-Time PCR (qRT-PCR)

Objective: To measure the mRNA expression levels of target genes (e.g., TNF- α , IL-1 β , MMP1).

Methodology:

- RNA Extraction: Treat cells as required, then extract total RNA using a commercial kit (e.g., TRIzol).
- cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
- qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, cDNA template, and gene-specific primers.
- Thermal Cycling: Perform the qPCR in a real-time PCR thermal cycler.
- Data Analysis: Analyze the amplification data using the comparative Ct ($\Delta\Delta Ct$) method to determine the relative fold change in gene expression, normalized to a housekeeping gene (e.g., GAPDH).

Vasodilation Assay in Isolated Rat Aortic Rings

Objective: To assess the vasorelaxant effect of Praeruptorin A.

Methodology:

- Aortic Ring Preparation: Isolate the thoracic aorta from a rat and cut it into rings (2-3 mm in length).
- Organ Bath Mounting: Suspend the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ and 5% CO₂.
- Contraction Induction: Pre-contract the aortic rings with a vasoconstrictor such as phenylephrine or KCl.
- Compound Addition: Once a stable contraction is achieved, cumulatively add increasing concentrations of Praeruptorin A to the organ bath.
- Tension Recording: Record the isometric tension of the aortic rings throughout the experiment.
- Data Analysis: Express the relaxation response as a percentage of the pre-contraction induced by the vasoconstrictor.

Conclusion

Isopropylidenyacetyl-marmesin (Praeruptorin A) is a multifaceted compound with promising therapeutic potential in the fields of inflammation, cardiovascular disease, and oncology. Its well-defined mechanisms of action, particularly its influence on the NF-κB and ERK signaling pathways, make it a valuable tool for researchers and a compelling candidate for further drug development. The experimental protocols outlined in this guide provide a foundation for the continued investigation and characterization of this and other bioactive natural products.

- To cite this document: BenchChem. [Isopropylidenyacetyl-marmesin (CAS Number 35178-20-2): A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1633412#isopropylidenyacetyl-marmesin-cas-number-35178-20-2>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com